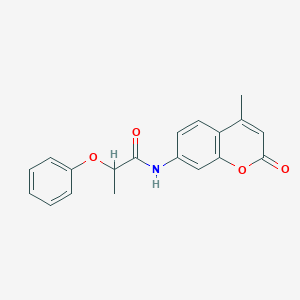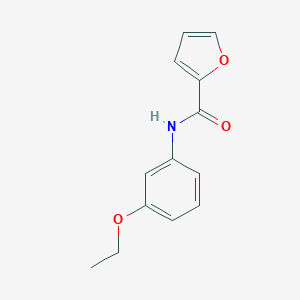
N-(3-ethoxyphenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxyphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as EFCA and is a member of the furan family of organic compounds. EFCA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用機序
EFCA exerts its effects through the inhibition of certain enzymes, specifically those involved in the metabolism of certain neurotransmitters and other signaling molecules. By inhibiting these enzymes, EFCA can alter the levels of these molecules in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
EFCA has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell growth, and the reduction of inflammation. These effects make EFCA a promising candidate for use in various laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using EFCA in laboratory experiments is its ability to selectively inhibit certain enzymes, allowing researchers to study their function in greater detail. However, EFCA also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are many potential future directions for research involving EFCA. One promising area of research involves the development of more potent and selective EFCA analogs, which could be used to target specific enzymes and signaling pathways. Additionally, EFCA may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of EFCA in these areas.
合成法
EFCA can be synthesized through a multi-step process that involves the reaction of 3-ethoxyphenylboronic acid with furan-2-carboxylic acid. The resulting product is then subjected to further purification steps to obtain the final compound. This synthesis method has been optimized to produce high yields of pure EFCA, making it a reliable and efficient method for producing this compound.
科学的研究の応用
EFCA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of EFCA as a tool for studying the role of certain enzymes in various biological processes. EFCA has been shown to inhibit the activity of certain enzymes, allowing researchers to better understand their function and potential therapeutic applications.
特性
製品名 |
N-(3-ethoxyphenyl)furan-2-carboxamide |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC名 |
N-(3-ethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-2-16-11-6-3-5-10(9-11)14-13(15)12-7-4-8-17-12/h3-9H,2H2,1H3,(H,14,15) |
InChIキー |
HTTJGEXHPYBMCL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
正規SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)
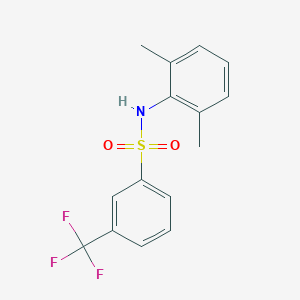
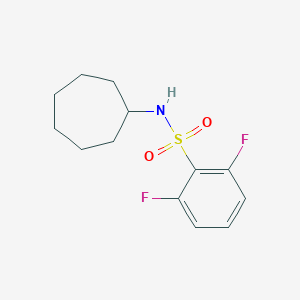
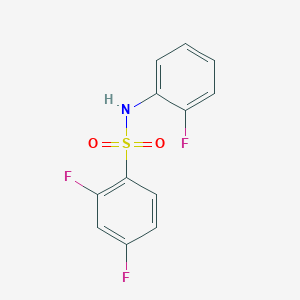
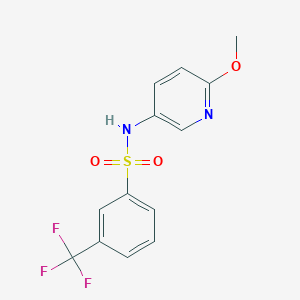
![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)
![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
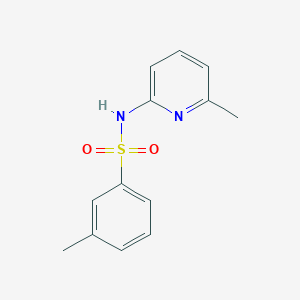
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
